molecular formula C8H6F5NO B13557721 (s)-2-Amino-2-(perfluorophenyl)ethan-1-ol

(s)-2-Amino-2-(perfluorophenyl)ethan-1-ol

Cat. No.: B13557721
M. Wt: 227.13 g/mol
InChI Key: KQOBAWYLBVACAS-UWTATZPHSA-N
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Description

(s)-2-Amino-2-(perfluorophenyl)ethan-1-ol is a chiral compound that features an amino group and a hydroxyl group attached to a perfluorinated phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-Amino-2-(perfluorophenyl)ethan-1-ol typically involves the reaction of perfluorinated benzaldehyde with an appropriate amine under reductive amination conditions. One common method includes the use of sodium borohydride as a reducing agent in the presence of a suitable solvent such as methanol or ethanol. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated reactors and in-line purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(s)-2-Amino-2-(perfluorophenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA) in an appropriate solvent.

Major Products

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the primary amine.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(s)-2-Amino-2-(perfluorophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its chemical stability and resistance to harsh conditions.

Mechanism of Action

The mechanism of action of (s)-2-Amino-2-(perfluorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the perfluorinated phenyl ring can enhance the compound’s lipophilicity and membrane permeability. These interactions can lead to the modulation of enzyme activity, receptor binding, or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-phenylethanol: Lacks the perfluorinated phenyl ring, resulting in different chemical and biological properties.

    2-Amino-2-(trifluoromethyl)ethanol: Contains a trifluoromethyl group instead of a perfluorophenyl ring, leading to variations in reactivity and applications.

Uniqueness

(s)-2-Amino-2-(perfluorophenyl)ethan-1-ol is unique due to the presence of the perfluorinated phenyl ring, which imparts distinct chemical properties such as high electronegativity, chemical stability, and resistance to metabolic degradation. These features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H6F5NO

Molecular Weight

227.13 g/mol

IUPAC Name

(2S)-2-amino-2-(2,3,4,5,6-pentafluorophenyl)ethanol

InChI

InChI=1S/C8H6F5NO/c9-4-3(2(14)1-15)5(10)7(12)8(13)6(4)11/h2,15H,1,14H2/t2-/m1/s1

InChI Key

KQOBAWYLBVACAS-UWTATZPHSA-N

Isomeric SMILES

C([C@H](C1=C(C(=C(C(=C1F)F)F)F)F)N)O

Canonical SMILES

C(C(C1=C(C(=C(C(=C1F)F)F)F)F)N)O

Origin of Product

United States

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